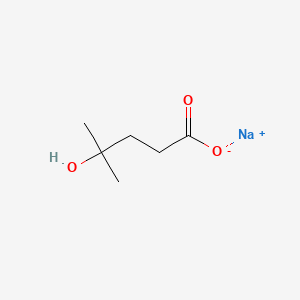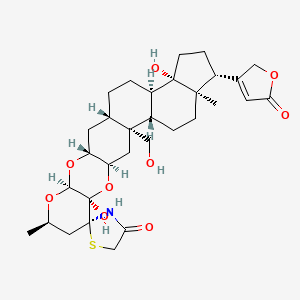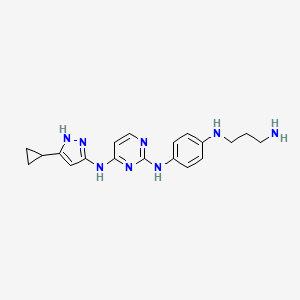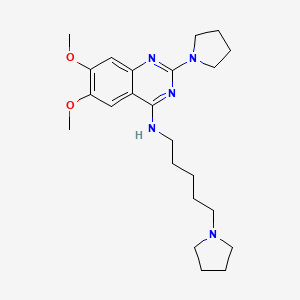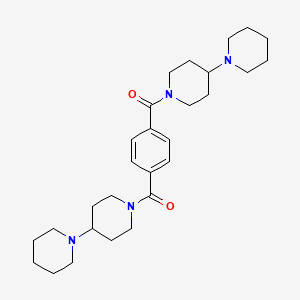
Vanadic acid (H6V10O28)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanadic acid (H6V10O28) is a biochemical.
Aplicaciones Científicas De Investigación
Catalysis in Organic Compound Oxidation :Vanadic acid is used as a thermally stable catalyst in the oxidation of organic compounds with O2. A method involves dissolving V2O5 in H2O2 to form peroxy vanadium compounds, which decompose to yield H6V10O28 solution. This is stabilized by H3PO4, forming a solution used as a catalyst without yielding V-containing deposits up to 170°C (Odyakov, Zhizhina, & Maksimovskaya, 2008).
Heterogeneous Catalysis for Oxidation Reactions :Silica vanadic acid, a vanadium compound supported on silica, is an efficient, reusable, and heterogeneous catalyst for selective oxidation of sulfides to sulfoxides at room temperature. It demonstrates high reusability and several advantages like high yield, chemoselectivity, and short reaction time (Zolfigol et al., 2013).
Nanostructure Synthesis and Electrochemical Applications :Vanadic acid has been used in synthesizing mineral oxide vanadium (H6V4O10) with a layered structure, demonstrating good stability and reversibility in electrochemical capacitors. This application suggests its suitability in the field of electrochemical energy storage (Mjejri & Sediri, 2019).
Biomedical Research - Anticancer Properties :Vanadium-based compounds like oxidovanadium(IV) and vanadium pentoxide have been researched for their anticancer activities against melanoma, demonstrating potential as pharmacological agents in cancer treatment (Amante, De Sousa-Coelho, & Aureliano, 2021).
Environmental Chemistry - Redox Chemistry and Speciation :The redox chemistry of vanadium, including vanadic acid, is crucial for its occurrence in aquatic environments. Studies on the reduction kinetics of vanadium(V) species in environmental contexts are significant for understanding its behavior and potential remediation strategies (Chen & Liu, 2017).
Geochemistry - Speciation and Ecotoxicity :Vanadium's geochemistry in the biogeosphere, including its speciation and interaction with solids and its ecotoxicity, is a significant area of study. This research is crucial for understanding the environmental impact and risks associated with vanadium, including vanadic acid (Gustafsson, 2019).
Propiedades
Número CAS |
12273-60-8 |
|---|---|
Nombre del producto |
Vanadic acid (H6V10O28) |
Fórmula molecular |
H6O28V10 |
Peso molecular |
963.43 |
Nombre IUPAC |
Vanadic acid (H6V10O28) |
InChI |
InChI=1S/28O.10V/q;;;;;;;;20*-2;8*+3;2*+5/p+6 |
Clave InChI |
LGZOKLAHKZURLY-UHFFFAOYSA-T |
SMILES |
[H+].[H+].[H+].[H+].[H+].[H+].O=[V+3]1234[O-2][V+3]567(=O)[O-2]1891[V+3]%10(=O)([O-2]2)([O-2]5)[O-2]2[V+5]858([O-2]3)[O-2][V+3]3%11%12(=O)[O-2]55%13%14[V+3]22(=O)([O-2]3)[O-2]%10[V+5]953([O-2]6)[O-2][V+3]%13(=O)([O-2]%11)([O-2]2)[O-2][V+3]%142(=O)([O-2]%12)[O-2]8[V+3]1(=O)([O-2]23)([O-2]4)[O-2]7 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Vanadic acid (H6V10O28) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



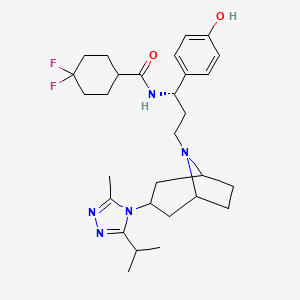
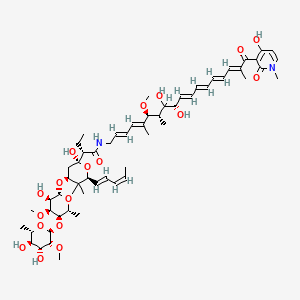
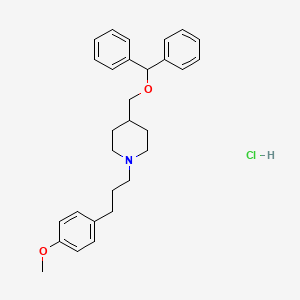
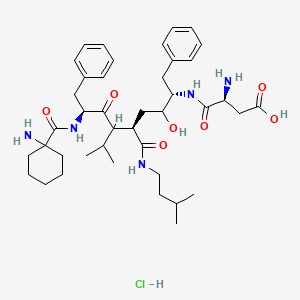
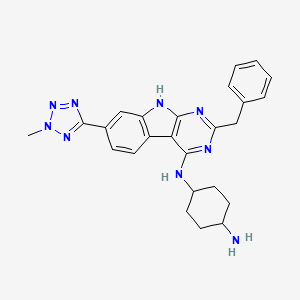
![N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine](/img/structure/B611563.png)
